(2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid
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Overview
Description
“4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid” is a chemical compound used for proteomics research applications . It has a molecular formula of C12H12N4O2 and a molecular weight of 244.26 .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 244.26 . No further physical or chemical properties were found in the search results.Scientific Research Applications
Structural Analysis and Polymorphism
The study of monoclinic polymorphs of pyrimidin-ylsulfanyl acetic acid derivatives has revealed distinct structural characteristics, such as non-planar molecular arrangements and specific angles between aromatic rings and carboxyl planes. These findings are pivotal for understanding the crystalline behaviors and potential applications in material science (Ramos Silva et al., 2011).
Herbicidal Activity
Research into pyrimidinylthiobenzoates, which share structural similarities with the compound , has shown significant promise as herbicides by targeting acetohydroxyacid synthase (AHAS), a critical enzyme in branched-chain amino acid biosynthesis. The development of 3D quantitative structure-activity relationship (QSAR) models has facilitated the design of more effective herbicidal agents (Yan-Zhen He et al., 2007).
Antimicrobial Agents
Several derivatives synthesized from pyrimidinyl compounds, including those with structural resemblances to (2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid, have demonstrated good antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Hossan et al., 2012).
Supramolecular Chemistry
The synthesis and investigation of pyrimidine derivatives have provided insights into their use as ligands for co-crystallization, leading to the formation of hydrogen-bonded supramolecular assemblies. These findings have implications for the design of novel materials with specific structural and functional properties (Fonari et al., 2004).
Drug Discovery and HDAC Inhibition
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound structurally related to this compound, has been identified as an orally active histone deacetylase (HDAC) inhibitor. This discovery highlights the potential for developing targeted cancer therapies (Zhou et al., 2008).
Future Directions
Properties
IUPAC Name |
2-(2-amino-6-methylpyrimidin-4-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-4-2-5(10-7(8)9-4)13-3-6(11)12/h2H,3H2,1H3,(H,11,12)(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGIRZJDRCSTOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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